Cas no 1326869-56-0 ([1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone)

[1-(4-Ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a heterocyclic compound featuring a triazole and dihydropyridine scaffold, offering potential utility in medicinal chemistry and drug discovery. Its structure combines a 1,2,3-triazole moiety, known for stability and bioisosteric properties, with a 3,6-dihydropyridine ring, which may enhance binding affinity in biological systems. The presence of an ethylphenyl group at the triazole nitrogen and a phenyl substituent on the dihydropyridine ring suggests tunable lipophilicity and steric interactions, making it a candidate for structure-activity relationship studies. This compound could serve as an intermediate in synthesizing pharmacologically active molecules targeting receptors or enzymes requiring rigid, aromatic frameworks.
[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone structure
1326869-56-0 structure
Product name:[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
CAS No:1326869-56-0
MF:C22H22N4O
MW:358.436284542084
CID:5322312

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
    • Inchi: 1S/C22H22N4O/c1-2-17-8-10-20(11-9-17)26-16-21(23-24-26)22(27)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,2,13-15H2,1H3
    • InChI Key: LHVDBBRPYVCESM-UHFFFAOYSA-N
    • SMILES: C(N1CCC(C2=CC=CC=C2)=CC1)(C1=CN(C2=CC=C(CC)C=C2)N=N1)=O

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-5735-1mg
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine
1326869-56-0 90%+
1mg
$54.0 2023-04-20
Life Chemicals
F6609-5735-2μmol
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine
1326869-56-0 90%+
2μl
$57.0 2023-04-20
Life Chemicals
F6609-5735-2mg
1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-phenyl-1,2,3,6-tetrahydropyridine
1326869-56-0 90%+
2mg
$59.0 2023-04-20

[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone Related Literature

Additional information on [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone

Comprehensive Analysis of [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone (CAS No. 1326869-56-0)

The compound [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone, identified by its CAS No. 1326869-56-0, has garnered significant attention in the field of medicinal chemistry and drug discovery. This molecule features a unique structural framework combining a 1,2,3-triazole moiety with a dihydropyridine scaffold, making it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel heterocyclic compounds like [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has surged due to their versatility in drug design. The 1,2,3-triazole ring, in particular, is known for its stability and ability to participate in hydrogen bonding, which enhances binding affinity to biological targets. Meanwhile, the dihydropyridine component contributes to its lipophilicity, improving membrane permeability—a critical factor in central nervous system (CNS) drug development.

The synthesis of CAS No. 1326869-56-0 often involves click chemistry, a technique widely adopted for its efficiency and high yield. This approach aligns with the growing trend of green chemistry, as it minimizes waste and reduces the need for hazardous reagents. Given the increasing focus on sustainable practices in pharmaceutical manufacturing, the synthesis route of this compound is a topic of interest among chemists and industry professionals.

From a pharmacological perspective, [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone has shown promise in preclinical studies targeting inflammatory and neurodegenerative diseases. Its mechanism of action is believed to involve the modulation of kinase activity, a hot topic in current drug discovery. Kinase inhibitors are highly sought after for their potential in treating cancers and autoimmune disorders, making this compound a subject of ongoing research.

Another area of interest is the compound's potential application in neuroprotection. With the rise in neurodegenerative conditions such as Alzheimer's and Parkinson's disease, researchers are exploring molecules that can cross the blood-brain barrier and exert protective effects. The structural features of CAS No. 1326869-56-0 suggest it may fulfill these criteria, sparking further investigations into its efficacy and safety profiles.

In addition to its therapeutic potential, the compound's physicochemical properties are noteworthy. Its logP value and solubility profile make it suitable for oral administration, a preferred route for patient compliance. These attributes are critical in the early stages of drug development, where bioavailability and pharmacokinetics are key considerations.

The growing body of literature on [1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl](4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone highlights its relevance in modern medicinal chemistry. As the pharmaceutical industry continues to prioritize innovation, compounds like this are likely to play a pivotal role in addressing unmet medical needs. Future studies will undoubtedly shed more light on its full spectrum of biological activities and therapeutic applications.

Recommend Articles

Recommended suppliers
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD